molecular formula C49H34O29 B125267 Camelliatannin G CAS No. 154524-53-5

Camelliatannin G

Cat. No. B125267
M. Wt: 1086.8 g/mol
InChI Key: MMIYRWRTSJNIBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Camelliatannin G is a type of polyphenolic compound that is found in Camellia sinensis, the plant species that is used to produce tea. It has been the subject of scientific research for its potential health benefits and its use in various fields.

Scientific Research Applications

Tannins and Their Complex Structures

  • Camelliatannin G, along with other tannins like camelliatannins F and H, are complex tannins isolated from Camellia japonica. Their structures consist of an epicatechin unit and a C-glucosidic ellagitannin moiety (Han, Hatano, Yoshida, & Okuda, 1994).

Inhibition of Bone Resorption

  • A notable application of camelliatannin G is its role as a bone resorption inhibitor. This property was identified in a study where camelliatannin D, a similar complex tannin, demonstrated the ability to inhibit calcium release from mouse calvaria (Hatano, Han, Taniguchi, Okuda, Kiso, Tanaka, & Yoshida, 1995).

Anti-Hyperuricemic Effects

  • Camellia japonica, which contains camelliatannin G, has been studied for its anti-hyperuricemic effects. The leaf extract of this plant demonstrated significant antioxidant activities and inhibitory effects against xanthine oxidase, a key enzyme in hyperuricemia (Yoon et al., 2017).

HIV-1 Protease Inhibition

  • Camelliatannin H, a compound closely related to camelliatannin G, has been identified for its potent inhibitory activity on HIV-1 protease, suggesting a potential application in the treatment of HIV (Park et al., 2002).

Availability in Tea and Health Benefits

  • Gallotannin, a compound similar to camelliatannin G, is available in tea (Camellia sinensis) and has shown potential against multidrug-resistant bacteria and other diseases (Wei et al., 2019).

Applications of Camellia Oleifera

  • Camellia oleifera, a species closely related to Camellia japonica, has diverse applications in medicine, health foods, and other industries. It shows promise in the treatment and prevention of diseases (Quan, Wang, Gao, & Li, 2022).

Antioxidant Properties

  • The antioxidant properties of Camellia sinensis, related to camelliatannin G, have been extensively studied, indicating potential health benefits and therapeutic applications (Saeed et al., 2017).

properties

CAS RN

154524-53-5

Product Name

Camelliatannin G

Molecular Formula

C49H34O29

Molecular Weight

1086.8 g/mol

IUPAC Name

20-(3,4-dihydroxyphenyl)-14-(3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-4,7,8,9,21,24-hexahydroxy-2,12,29-trioxo-3,13,19,27,30-pentaoxaheptacyclo[13.12.3.01,16.05,28.06,11.017,26.018,23]triaconta-5(28),6,8,10,17(26),18(23),24-heptaene-4-carboxylic acid

InChI

InChI=1S/C49H34O29/c50-15-2-1-10(3-17(15)52)37-21(56)4-11-16(51)8-23-27(38(11)73-37)29-40-41(39-22(57)9-72-42(64)12-5-18(53)31(58)34(61)24(12)25-13(43(65)74-39)6-19(54)32(59)35(25)62)76-44(66)14-7-20(55)33(60)36(63)26(14)28-30(45(67)75-40)48(29,77-23)47(70)78-49(28,71)46(68)69/h1-3,5-8,21-22,29,37,39-41,50-63,71H,4,9H2,(H,68,69)

InChI Key

MMIYRWRTSJNIBU-UHFFFAOYSA-N

SMILES

C1C(C(OC2=C1C(=CC3=C2C4C5C(OC(=O)C6=CC(=C(C(=C6C7=C(C4(O3)C(=O)OC7(C(=O)O)O)C(=O)O5)O)O)O)C8C(COC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C=C1C(=O)O8)O)O)O)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC3=C2C4C5C(OC(=O)C6=CC(=C(C(=C6C7=C(C4(O3)C(=O)OC7(C(=O)O)O)C(=O)O5)O)O)O)C8C(COC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C=C1C(=O)O8)O)O)O)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O

Other CAS RN

154524-53-5

synonyms

camelliatannin G

Origin of Product

United States

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